

Application Notes and Protocols for Visualizing NP213-Treated Fungi

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Compound of Interest

Compound Name: NP213

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Introduction

NP213 (Novexatin®) is a novel, synthetic antimicrobial peptide designed for the topical treatment of fungal infections, particularly onychomycosis.[1][2] It is a water-soluble, cyclic peptide that functions by rapidly disrupting the fungal plasma membrane, leading to cell lysis and death, while leaving the fungal cell wall largely intact.[1][3] This unique mode of action presents a challenge for traditional microscopy-based assessments of antifungal efficacy. Standard techniques such as potassium hydroxide (KOH) preparation, Calcofluor white (CFW), or Periodic Acid-Schiff (PAS) staining identify fungi by binding to components of the cell wall.[1] Since **NP213**-killed fungi retain their cell walls, these methods can produce a positive result for fungal presence, despite the organisms being non-viable.[1][2] This can lead to an inaccurate assessment of **NP213**'s therapeutic effectiveness, especially in short-term clinical studies where the dead fungal material has not yet been cleared by nail growth.[1]

Therefore, it is crucial for researchers, scientists, and drug development professionals to employ microscopy techniques that can differentiate between viable and non-viable fungi by assessing membrane integrity or observing ultrastructural damage. This document provides detailed protocols for advanced and viability-specific microscopy techniques to accurately visualize the effects of **NP213** treatment.

Recommended Microscopy Techniques

To accurately assess the fungicidal activity of **NP213**, techniques that go beyond simple cell wall visualization are required. The recommended methods focus on evaluating cell membrane

integrity and ultrastructural morphology.

- **Transmission Electron Microscopy (TEM):** This is the gold standard for visualizing the subcellular effects of **NP213**. TEM allows for high-resolution imaging of the fungal cell's internal structures, providing clear evidence of plasma membrane disruption, separation of the plasma membrane from the cell wall, and the loss of intracellular contents, resulting in non-viable "hyphal ghosts".[3]
- **Scanning Electron Microscopy (SEM):** SEM is used to examine the surface morphology of fungi. Following **NP213** treatment, SEM analysis can reveal a flattened appearance of the hyphae, which indicates a loss of internal cellular turgor and cytoplasmic volume, consistent with cell death.[4]
- **Fluorescence Microscopy with Viability Stains:** This method is essential for a more rapid assessment of cell death.
 - **Propidium Iodide (PI) Staining:** Propidium iodide is a fluorescent dye that cannot cross the membrane of live cells. It intercalates with the DNA of cells with compromised membranes, emitting a red fluorescence. This technique directly confirms the membrane-permeabilizing mechanism of **NP213** and provides a clear distinction between live (unstained) and dead (red-stained) fungal cells.[3]

Data Presentation

Quantitative Assessment of NP213 Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the discrepancy between culture-based outcomes and traditional microscopy.

Table 1: Clinical Trial Efficacy of **NP213** (Applied Daily for 28 Days)

Study Phase	Duration	Assessment Method	Outcome: Mild-to-Moderate Onychomycosis Patients	Outcome: All Onychomycosis Patients
Phase IIa (Study 1)	180 Days	Fungal Culture	43.3% Negative	-
Phase IIa (Study 2)	360 Days	Fungal Culture	-	56.5% Negative
Phase IIa (General)	≤ 12 Months	Microscopy (CFW/KOH)	Less Conclusive Results	Less Conclusive Results

Data sourced from references[1][2]. Microscopy results are noted as "less conclusive" because they stain both viable and non-viable fungi.

Table 2: In Vitro Fungicidal Activity of **NP213** against *T. rubrum*

Assay	Fungal Form	NP213 Concentration	Time to >99.9% Kill (3-log reduction)
Time-Kill Kinetics	Spores	100 mg/ml	3 to 4 hours
Time-Kill Kinetics	Hyphae	100 mg/ml	3 to 4 hours

Data sourced from reference[3].

Experimental Protocols

Protocol 1: Transmission Electron Microscopy (TEM) of Fungal Cells

This protocol is adapted from methodologies used to study *Trichophyton rubrum* treated with **NP213**. [1][2]

1. Fungal Culture and Treatment: a. Grow *T. rubrum* in Roswell Park Memorial Institute (RPMI) 1640 medium for 7 days at 30°C. b. Expose the fungi to **NP213** (e.g., 2000 mg/L) or a vehicle control (sterile deionized water) for a defined period (e.g., 6 hours) at 30°C.
2. Fixation: a. Pellet the fungal cells by centrifugation. b. Resuspend the cells in a 2.5% glutaraldehyde solution and incubate to fix the cellular structures.
3. Dehydration: a. Dehydrate the fixed cells through a graded series of ethanol (e.g., 50%, 70%, 90%, 100%). b. Follow with an acetone series to remove the ethanol.
4. Embedding: a. Infiltrate the dehydrated cells with wax resin. b. Embed the cells in fresh wax resin and allow to polymerize.
5. Sectioning and Staining: a. Cut ultra-thin sections (approximately 90 nm) using an ultramicrotome. b. Mount the sections onto copper grids. c. Stain the sections with uranyl acetate and lead citrate to enhance contrast.
6. Imaging: a. Acquire micrographs using a Transmission Electron Microscope (e.g., JEM-1400 TEM). b. Look for key indicators of **NP213** activity: plasma membrane lysis, separation from the cell wall, and loss of cytoplasmic content.[\[1\]](#)[\[3\]](#)

Protocol 2: Propidium Iodide (PI) Viability Staining

This protocol assesses membrane integrity as a marker for cell viability.[\[3\]](#)

1. Fungal Culture and Treatment: a. Prepare a suspension of fungal spores (e.g., *T. rubrum*) in a suitable medium. b. Expose the spores to various concentrations of **NP213** or a vehicle control. c. Incubate for a specified duration (e.g., 18 hours) at 30°C.
2. Staining: a. Add Propidium Iodide (PI) solution to the fungal suspension to a final concentration of 2 µg/mL. b. Incubate in the dark for 15 minutes at room temperature.
3. Imaging: a. Place a small volume of the stained suspension on a microscope slide. b. Visualize using a fluorescence microscope with appropriate filter sets for PI (Excitation: ~535 nm, Emission: ~617 nm). c. Capture images using both bright-field (for total cell count) and fluorescence channels (for PI-positive, non-viable cells).

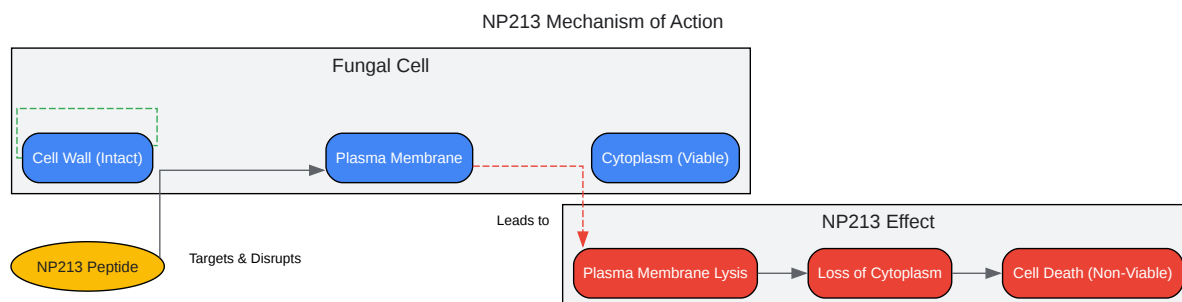
4. Analysis: a. Count the total number of cells in the bright-field image. b. Count the number of red fluorescent (PI-positive) cells in the corresponding fluorescence image. c. Calculate the percentage of non-viable cells for each treatment condition.

Protocol 3: Calcofluor White (CFW) Staining for Cell Wall Visualization

This protocol is for visualizing the fungal cell wall but should be used with the understanding that it does not indicate viability for membrane-active agents like **NP213**.^[1]

1. Sample Preparation: a. Collect nail samples or fungal cultures treated with **NP213**. b. For nail samples, treat with a clearing agent like potassium hydroxide (KOH) to digest keratin.
2. Staining: a. Add a drop of Calcofluor white staining solution to the prepared sample on a microscope slide. b. Incubate for 1-5 minutes.
3. Imaging: a. Visualize using a fluorescence microscope with a UV filter set (Excitation: ~365 nm, Emission: ~435 nm). b. Fungal cell walls will fluoresce bright blue-white.
4. Interpretation: a. Note the presence and morphology of fungal elements. b. Crucially, do not interpret the presence of stained fungi as treatment failure. This method shows both live and dead fungal structures.^[1] It should be paired with a viability assay like PI staining or TEM for an accurate assessment.

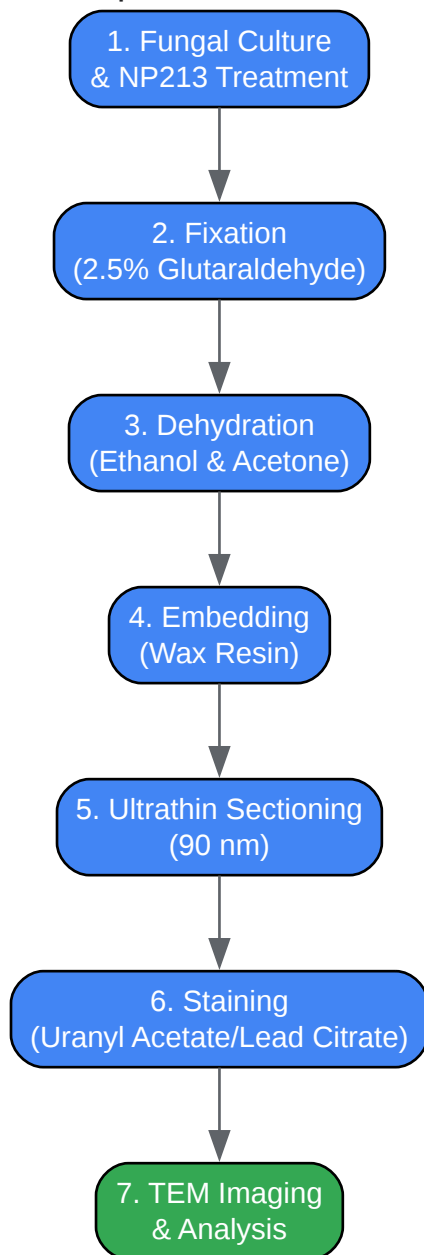
Diagrams and Workflows



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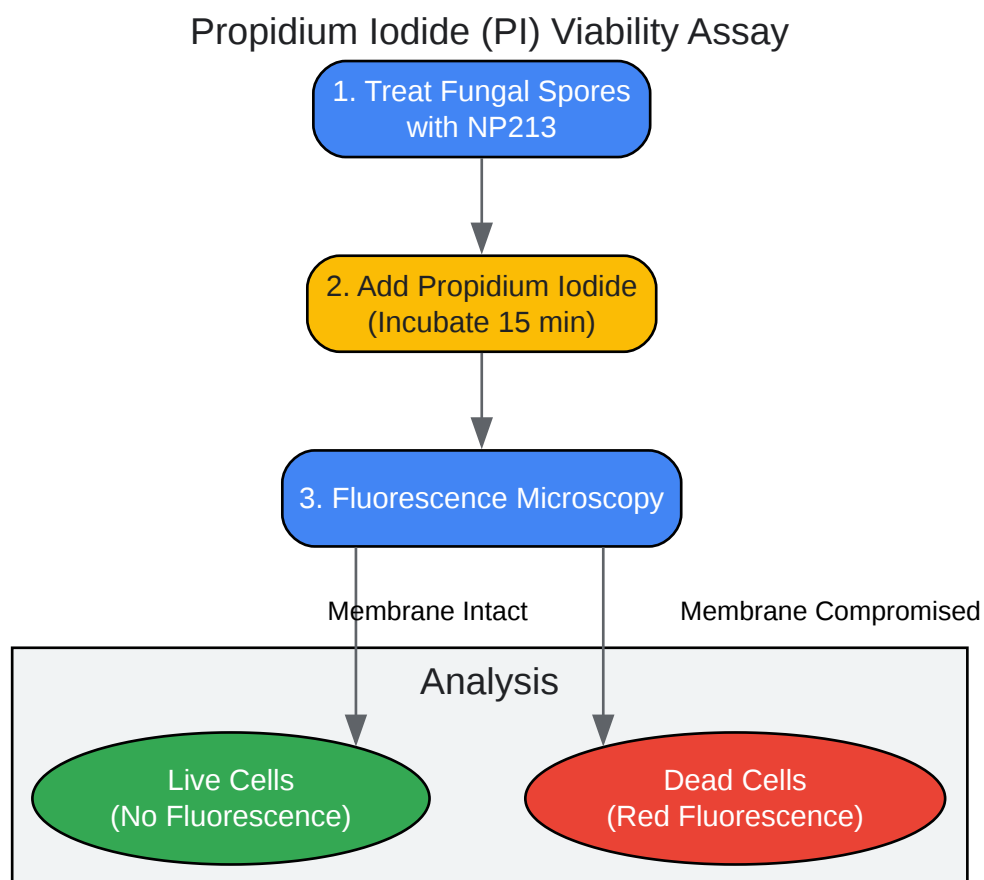
Caption: **NP213** targets the fungal plasma membrane, causing lysis and cell death.

TEM Experimental Workflow



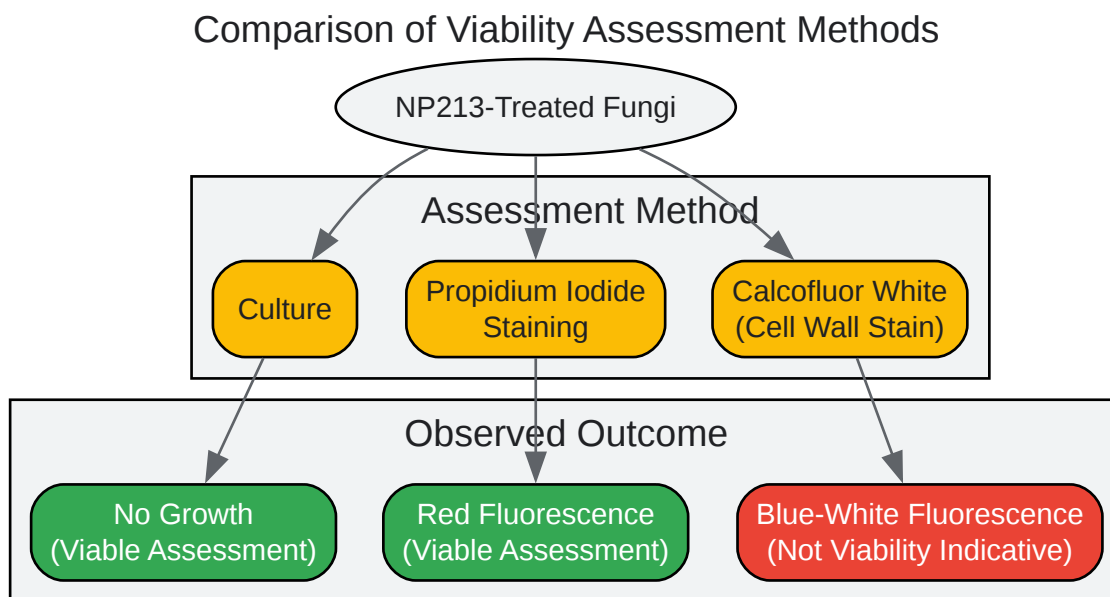
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Caption: Workflow for preparing **NP213**-treated fungi for TEM analysis.



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Caption: Experimental workflow for assessing fungal viability using PI staining.



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Caption: Comparison of outcomes from different fungal assessment techniques.

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